molecular formula C23H19ClN2O3S2 B2421269 N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 942009-05-4

N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2421269
CAS No.: 942009-05-4
M. Wt: 470.99
InChI Key: BAKXSMRWVRILCO-UHFFFAOYSA-N
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Description

N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a benzyl group, a chlorobenzo[d]thiazolyl moiety, and a methylsulfonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Chlorination: The benzo[d]thiazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Acetamide formation: The chlorobenzo[d]thiazole is reacted with benzylamine and 4-(methylsulfonyl)phenylacetic acid under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenylacetamide: Lacks the methylsulfonyl group, which may affect its chemical properties and biological activities.

    N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-methoxyphenyl)acetamide:

Uniqueness

N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is unique due to the presence of the methylsulfonyl group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3S2/c1-31(28,29)19-10-7-16(8-11-19)13-22(27)26(15-17-5-3-2-4-6-17)23-25-20-12-9-18(24)14-21(20)30-23/h2-12,14H,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKXSMRWVRILCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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